Enhanced Catalytic Efficiency for Tripeptidyl Peptidase II: AAF-pNA vs. AAA-pNA
For tripeptidyl peptidase II (TPP II), the substrate Ala-ala-phe-p-nitroanilide (AAF-pNA) demonstrates substantially higher catalytic efficiency compared to its analog Ala-Ala-Ala-pNA (AAA-pNA). This is attributed to non-productive binding of the AAA-pNA substrate to the enzyme's active site [1].
| Evidence Dimension | Relative catalytic efficiency (kcat/Km) and absolute activity |
|---|---|
| Target Compound Data | kcat and Km are higher for AAF-pNA relative to AAA-pNA (exact values reported as higher). Relative activity set as 100%. |
| Comparator Or Baseline | Ala-Ala-Ala-pNA (AAA-pNA): Activity is 24% of that observed with Ala-Ala-Phe-p-nitroanilide [2]. |
| Quantified Difference | AAA-pNA exhibits a 4.2-fold lower activity than AAF-pNA. |
| Conditions | Tripeptidyl peptidase II (TPP II) from Drosophila melanogaster and mammalian orthologues; assay conditions per referenced studies [1][2]. |
Why This Matters
This 4.2-fold difference in activity confirms that AAF-pNA is the superior choice for sensitive TPP II assays; use of AAA-pNA would require significantly more enzyme or longer incubation times to achieve equivalent signal, reducing assay throughput and sensitivity.
- [1] Eklund, S., et al. (2012). Exploring the active site of tripeptidyl-peptidase II through studies of pH dependence of reaction kinetics. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(4), 561–570. View Source
- [2] BRENDA Enzyme Database. (n.d.). Entry for EC 3.4.14.10: Ala-Ala-Ala-p-nitroanilide + H2O (24% of the activity with Ala-Ala-Phe-p-nitroanilide). View Source
